An In-Depth Technical Guide to the Synthesis of 1,8-Naphthyridin-2-butyric Acid and Its Derivatives
An In-Depth Technical Guide to the Synthesis of 1,8-Naphthyridin-2-butyric Acid and Its Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This has led to a sustained interest in the development of novel synthetic methodologies for the preparation of its derivatives. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1,8-Naphthyridin-2-butyric acid and its analogues. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and present a comparative analysis of different synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents based on the 1,8-naphthyridine core.
Introduction: The Significance of the 1,8-Naphthyridine Core
The unique electronic and structural features of the 1,8-naphthyridine ring system, a fused bicyclic heteroaromatic compound, make it an attractive scaffold for medicinal chemistry. The presence of two nitrogen atoms in the ring system influences its physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn govern its interaction with biological targets.[3] A notable example is Nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core and paved the way for the development of a new class of antibacterial agents.[3] The derivatization of the 1,8-naphthyridine ring at various positions allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor. This guide will focus on the synthesis of derivatives bearing a butyric acid moiety at the 2-position, a structural feature that can enhance pharmacokinetic properties and introduce new biological activities.
Retrosynthetic Analysis: Charting the Path to 1,8-Naphthyridin-2-butyric Acid
A logical retrosynthetic analysis of 1,8-Naphthyridin-2-butyric acid reveals several viable synthetic pathways. The primary disconnection can be made at the bond between the naphthyridine core and the butyric acid side chain, suggesting a strategy of building the side chain on a pre-formed naphthyridine ring. Alternatively, the butyric acid precursor can be incorporated during the construction of the heterocyclic ring system.
Figure 1: Retrosynthetic analysis of 1,8-Naphthyridin-2-butyric acid.
This guide will explore two primary strategies, each with distinct advantages and considerations.
Strategy A: Side Chain Construction on a Pre-formed 1,8-Naphthyridine Ring
This approach offers the flexibility of synthesizing a common naphthyridine intermediate that can be diversified with various side chains. We will explore two reliable routes starting from readily accessible precursors.
Route A1: Elaboration from 2-Methyl-1,8-naphthyridine
This route leverages the reactivity of the methyl group at the 2-position of the 1,8-naphthyridine ring. The overall synthetic sequence involves the oxidation of the methyl group to an aldehyde, followed by a Wittig reaction to extend the carbon chain, and subsequent functional group transformations to yield the desired carboxylic acid.
Figure 2: Synthetic workflow for Route A1.
The foundational step is the synthesis of the 1,8-naphthyridine core via the Friedländer annulation. This reaction involves the condensation of 2-aminonicotinaldehyde with a ketone, in this case, acetone, in the presence of a base catalyst.[4]
Experimental Protocol: Friedländer Annulation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Aminonicotinaldehyde | 122.12 | 10 | 1.22 g |
| Acetone | 58.08 | 15 | 1.1 mL |
| Piperidine | 85.15 | 1 | 0.1 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
To a solution of 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add acetone (1.1 mL, 15 mmol) and piperidine (0.1 mL, 1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methyl-1,8-naphthyridine as a solid.
Causality: The basic conditions facilitated by piperidine promote the initial aldol-type condensation between the amino group of 2-aminonicotinaldehyde and the enolate of acetone. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1,8-naphthyridine ring.
The methyl group of 2-methyl-1,8-naphthyridine can be selectively oxidized to the corresponding aldehyde using selenium dioxide (SeO₂).[5] This is a classic method for the oxidation of activated methyl groups.[6]
Experimental Protocol: Selenium Dioxide Oxidation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Methyl-1,8-naphthyridine | 144.17 | 5 | 0.72 g |
| Selenium Dioxide | 110.96 | 5.5 | 0.61 g |
| Dioxane | 88.11 | - | 25 mL |
| Water | 18.02 | - | 2.5 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (0.72 g, 5 mmol) in dioxane (25 mL).
-
Add a solution of selenium dioxide (0.61 g, 5.5 mmol) in water (2.5 mL) to the flask.
-
Heat the reaction mixture to reflux for 8-12 hours. The formation of a black precipitate of elemental selenium will be observed.
-
After cooling to room temperature, filter the reaction mixture to remove the selenium precipitate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 1,8-naphthyridine-2-carbaldehyde.
Causality: Selenium dioxide is a specific oxidizing agent for activated C-H bonds, such as those in allylic or benzylic positions. The methyl group at the 2-position of the 1,8-naphthyridine ring is sufficiently activated for this oxidation to occur.
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[7] In this step, 1,8-naphthyridine-2-carbaldehyde is reacted with a phosphorus ylide to introduce a three-carbon extension with an ester functionality.
Experimental Protocol: Wittig Reaction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 4 | 1.39 g |
| 1,8-Naphthyridine-2-carbaldehyde | 158.16 | 3.5 | 0.55 g |
| Toluene | 92.14 | - | 30 mL |
Procedure:
-
To a solution of 1,8-naphthyridine-2-carbaldehyde (0.55 g, 3.5 mmol) in dry toluene (30 mL) under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.39 g, 4 mmol).
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate.
Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
The final steps involve the reduction of the double bond of the α,β-unsaturated ester and subsequent hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Reduction and Hydrolysis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate | 256.28 | 2 | 0.51 g |
| 10% Palladium on Carbon | - | - | 50 mg |
| Ethanol | 46.07 | - | 20 mL |
| Sodium Hydroxide | 40.00 | 4 | 0.16 g |
| Water | 18.02 | - | 10 mL |
| 1M Hydrochloric Acid | - | - | As needed |
Procedure (Reduction):
-
Dissolve ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate (0.51 g, 2 mmol) in ethanol (20 mL).
-
Add 10% Pd/C (50 mg) to the solution.
-
Hydrogenate the mixture at atmospheric pressure using a hydrogen balloon for 6-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate to obtain ethyl 1,8-naphthyridin-2-butyrate.
Procedure (Hydrolysis):
-
Dissolve the crude ethyl 1,8-naphthyridin-2-butyrate in a mixture of ethanol (10 mL) and a solution of sodium hydroxide (0.16 g, 4 mmol) in water (10 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and adjust the pH to ~4-5 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1,8-Naphthyridin-2-butyric acid.
Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond in the presence of the aromatic naphthyridine ring and the ester functionality. Subsequent saponification with sodium hydroxide cleaves the ester bond to yield the carboxylate salt, which upon acidification gives the final product.
Route A2: Cross-Coupling with 2-Chloro-1,8-naphthyridine
This alternative route utilizes a halogenated 1,8-naphthyridine as a handle for a palladium-catalyzed cross-coupling reaction to introduce the four-carbon side chain. The Sonogashira coupling is a particularly effective method for this transformation.[8]
Figure 3: Synthetic workflow for Route A2.
2-Chloro-1,8-naphthyridine can be synthesized from 2-hydroxy-1,8-naphthyridine (or its tautomer 1,8-naphthyridin-2(1H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). 2-Hydroxy-1,8-naphthyridine can be prepared via several methods, including the reaction of 2-aminonicotinic acid with malonic acid.
Experimental Protocol: Chlorination
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Hydroxy-1,8-naphthyridine | 146.15 | 10 | 1.46 g |
| Phosphorus Oxychloride | 153.33 | - | 10 mL |
Procedure:
-
Carefully add 2-hydroxy-1,8-naphthyridine (1.46 g, 10 mmol) to phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 2-chloro-1,8-naphthyridine.
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the hydroxyl group of the naphthyridinone into a chloro substituent.
The Sonogashira coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]
Experimental Protocol: Sonogashira Coupling
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Chloro-1,8-naphthyridine | 164.59 | 5 | 0.82 g |
| But-1-yne | 54.09 | 7.5 | (gas) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.15 | 105 mg |
| Copper(I) Iodide | 190.45 | 0.3 | 57 mg |
| Triethylamine | 101.19 | - | 20 mL |
| THF | 72.11 | - | 10 mL |
Procedure:
-
To a solution of 2-chloro-1,8-naphthyridine (0.82 g, 5 mmol) in a mixture of triethylamine (20 mL) and THF (10 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol) and CuI (57 mg, 0.3 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Bubble but-1-yne gas (7.5 mmol) through the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 2-(but-1-yn-1-yl)-1,8-naphthyridine.
Causality: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, and the copper co-catalyst activates the alkyne. The subsequent transmetalation and reductive elimination steps form the C-C bond and regenerate the active palladium catalyst.[10]
The alkyne is first fully reduced to the corresponding alkane, which is then oxidized to the carboxylic acid.
Experimental Protocol: Reduction and Oxidation
Procedure (Reduction):
-
Follow the same procedure as in Route A1, Step 4, using 2-(but-1-yn-1-yl)-1,8-naphthyridine as the starting material to obtain 2-butyl-1,8-naphthyridine.
Procedure (Oxidation):
-
The oxidation of the terminal methyl group of the butyl side chain can be challenging. A strong oxidizing agent like potassium permanganate under basic conditions, followed by acidic workup, can be employed. The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the naphthyridine ring.
Note: This final oxidation step can be low-yielding and may require optimization.
Strategy B: Ring Formation with Side Chain Precursor
This strategy involves the construction of the 1,8-naphthyridine ring with the butyric acid side chain, or a precursor thereof, already incorporated into one of the reactants. The Friedländer annulation is the key reaction in this approach.
Route B: Friedländer Annulation with a Ketoester
This route involves the condensation of 2-aminonicotinaldehyde with a ketoester that contains the required four-carbon chain.
Figure 4: Synthetic workflow for Route B.
Experimental Protocol: Friedländer Annulation and Hydrolysis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Aminonicotinaldehyde | 122.12 | 10 | 1.22 g |
| Ethyl 3-oxohexanoate | 158.19 | 11 | 1.74 g |
| Piperidine | 85.15 | 1 | 0.1 mL |
| Ethanol | 46.07 | - | 25 mL |
| Sodium Hydroxide | 40.00 | 20 | 0.80 g |
| Water | 18.02 | - | 15 mL |
| 1M Hydrochloric Acid | - | - | As needed |
Procedure (Friedländer Annulation):
-
To a solution of 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (25 mL), add ethyl 3-oxohexanoate (1.74 g, 11 mmol) and piperidine (0.1 mL, 1 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
The crude product, ethyl 1,8-naphthyridin-2-propionate, can be used directly in the next step or purified by column chromatography.
Note: This reaction directly provides a propionate side chain. For the butyric acid, a corresponding ketoester with a longer chain would be required, and the synthesis of such a starting material adds complexity to this route.
Procedure (Hydrolysis):
-
Follow the hydrolysis procedure outlined in Route A1, Step 5.
Causality: The mechanism is analogous to the Friedländer synthesis of 2-methyl-1,8-naphthyridine. The ketoester provides the three-carbon unit that forms the second ring, with the ester group positioned for subsequent hydrolysis.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reactions | Advantages | Disadvantages |
| A1 | 2-Methyl-1,8-naphthyridine | Oxidation, Wittig Reaction, Reduction, Hydrolysis | Utilizes a readily accessible starting material. Well-established reactions. | Multi-step synthesis. Use of toxic selenium dioxide. |
| A2 | 2-Chloro-1,8-naphthyridine | Sonogashira Coupling, Reduction, Oxidation | Convergent synthesis. Good for introducing diverse side chains. | Requires handling of gaseous alkyne. Final oxidation step can be challenging. |
| B | 2-Aminonicotinaldehyde & Ketoester | Friedländer Annulation, Hydrolysis | More convergent approach. Fewer steps. | Availability of the required ketoester may be limited. |
Conclusion and Future Perspectives
This technical guide has outlined several viable and robust synthetic strategies for the preparation of 1,8-Naphthyridin-2-butyric acid and its derivatives. The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and tolerance for certain reagents and reaction conditions.
The modularity of the presented synthetic pathways allows for the introduction of various substituents on both the 1,8-naphthyridine core and the butyric acid side chain, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation strategies for the direct functionalization of the 1,8-naphthyridine ring. The continued exploration of the synthetic chemistry of 1,8-naphthyridines will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic. [Link]
-
Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Žurnal organìčnoï ta farmacetičnoï hìmìï. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]
-
Synthesis of linear dibenzo[7][11]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate. [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry. [Link]
-
Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. ResearchGate. [Link]
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC. [Link]
-
Hydroboration-Oxidation Reaction Mechanism. YouTube. [Link]
-
Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples. Name Reaction. [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
-
Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. YouTube. [Link]
-
Hydroboration–oxidation reaction. Wikipedia. [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]
-
Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). YouTube. [Link]
-
Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray. ResearchGate. [Link]
-
trans-Hydroboration–oxidation products in Δ5-steroids via a hydroboration-retro-hydroboration mechanism. PMC. [Link]
-
9-4 Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. [Link]
-
Arndt—Eistert homologation. ResearchGate. [Link]
-
SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]
-
Palladium-catalyzed one-pot synthesis of benzo[b][11][12]naphthyridines via Sonogashira coupling and annulation reactions from 2-chloroquinoline-3-carbonitriles. Sci-Hub. [Link]
Sources
- 1. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
